

Technical Support Center: Improving the Bioavailability of (Rac)-AZD8186

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Compound of Interest		
Compound Name:	(Rac)-AZD8186	
Cat. No.:	B612112	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the bioavailability of (Rac)-AZD8186, a potent and selective inhibitor of PI3K β and PI3K δ .

I. Troubleshooting Guide

This guide is designed to help you identify and resolve common issues encountered during the preclinical development of **(Rac)-AZD8186**, particularly those related to its oral bioavailability.

Issue 1: Low and/or Variable Oral Bioavailability in Preclinical Species

- Question: We are observing low and highly variable plasma concentrations of (Rac) AZD8186 after oral administration in our animal models. What are the potential causes and how can we address this?
- Answer: Low and variable oral bioavailability is a common challenge for kinase inhibitors, which are often poorly soluble in water. The primary reasons for this issue with (Rac)-AZD8186 could be related to its dissolution rate or permeability. Here's a systematic approach to troubleshoot this problem:

Step 1: Physicochemical Characterization



Troubleshooting & Optimization

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A thorough understanding of the compound's properties is the first step. While specific data for **(Rac)-AZD8186**'s aqueous solubility and permeability are not publicly available, it is known to have "suitable physical properties for oral administration" due to its lower lipophilicity compared to earlier compounds in its class[1]. However, as a kinase inhibitor, it is likely to be a Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound.

Step 2: Identify the Rate-Limiting Step

To select the right formulation strategy, you need to determine if the primary bottleneck is dissolution or permeation. In vitro assays can provide valuable insights.

Step 3: Formulation Optimization Strategies

Based on the likely low solubility of **(Rac)-AZD8186**, here are several formulation strategies to consider. Preclinical studies have successfully used a suspension of AZD8186 in HPMC/Tween for oral dosing[2].



Strategy	Principle	Advantages	Considerations
Particle Size Reduction (Micronization/Nanonization)	Increases the surface area-to-volume ratio, enhancing dissolution rate.	Simple and widely used technique.	Can lead to particle aggregation. May not be sufficient for very poorly soluble compounds.
Amorphous Solid Dispersions	The drug is dispersed in a polymer matrix in an amorphous state, which has higher energy and thus better solubility and dissolution than the crystalline form.	Significant improvement in oral absorption.	Potential for recrystallization during storage, affecting stability.
Lipid-Based Formulations (e.g., SEDDS)	The drug is dissolved in a mixture of oils, surfactants, and cosolvents, which forms a micro- or nanoemulsion upon contact with gastrointestinal fluids, increasing the drug's solubility and absorption.	Can significantly enhance bioavailability and reduce food effects.	Requires careful selection of excipients to ensure compatibility and stability.
Cyclodextrin Complexation	Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, increasing their solubility.	Improves solubility and dissolution rate.	The large size of cyclodextrins may limit the drug loading capacity.

Issue 2: Discrepancy Between In Vitro Dissolution and In Vivo Performance



- Question: Our formulation of (Rac)-AZD8186 shows promising dissolution profiles in vitro, but this is not translating to good bioavailability in vivo. What could be the reason?
- Answer: This is a common issue that can arise from several factors:
 - Precipitation in the Gastrointestinal (GI) Tract: The formulation may initially release the drug in a supersaturated state, but the drug may then precipitate in the GI tract before it can be absorbed.
 - First-Pass Metabolism: (Rac)-AZD8186 may be subject to significant metabolism in the gut wall or liver. Preclinical studies in mice have indicated a short half-life, and coadministration with a cytochrome P450 inhibitor was used to increase exposure[2].
 - Efflux by Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which pump the drug back into the GI lumen.

Troubleshooting Steps:

- Simulated GI Fluids: Conduct in vitro dissolution and precipitation studies in biorelevant media that mimic the conditions of the stomach and intestines (e.g., FaSSIF and FeSSIF).
- In Vitro Metabolism Studies: Use liver microsomes or hepatocytes to assess the metabolic stability of (Rac)-AZD8186.
- Caco-2 Permeability Assays: This in vitro model can help determine the intestinal permeability of the drug and identify if it is a substrate for efflux transporters.

II. Frequently Asked Questions (FAQs)

- Q1: What is the mechanism of action of (Rac)-AZD8186?
 - o A1: **(Rac)-AZD8186** is a potent and selective inhibitor of the class I phosphoinositide 3-kinase (PI3K) isoforms β (beta) and δ (delta)[2][3]. It functions by blocking the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer and leads to decreased tumor cell proliferation[4][5][6]. Its activity is particularly pronounced in tumors with a deficiency of the PTEN tumor suppressor, as these tumors are highly dependent on the PI3Kβ isoform[3].



- Q2: What is known about the pharmacokinetics of (Rac)-AZD8186 from clinical trials?
 - A2: In a Phase I clinical trial, (Rac)-AZD8186 was administered orally to patients with advanced solid tumors. The drug was found to be rapidly absorbed, with a median time to maximum plasma concentration (Tmax) of 1.2 to 4.1 hours after a single dose and 1.5 to 3.0 hours after multiple doses. The pharmacokinetics were observed to be dose-proportional[7][8][9].
- Q3: What formulations of (Rac)-AZD8186 have been used in studies?
 - A3: In preclinical animal studies, (Rac)-AZD8186 has been formulated as a suspension in 0.5% HPMC (hydroxypropyl methylcellulose) and 0.1% Tween 80 for oral administration[2]. In the Phase I clinical trial, the drug was administered as tablets[10].
- Q4: Are there any known drug-drug interactions to consider with (Rac)-AZD8186?
 - A4: The Phase I clinical trial data indicated that the pharmacokinetics of AZD8186 were not affected by co-administration with abiraterone acetate or vistusertib[7][9]. However, preclinical studies in mice showed that co-administration with a cytochrome P450 inhibitor significantly increased the exposure of AZD8186, suggesting that it may be a substrate for CYP enzymes[2]. This should be considered when designing preclinical experiments.

III. Experimental Protocols

1. Protocol for In Vivo Oral Bioavailability Study in Mice

This protocol provides a general framework for assessing the oral bioavailability of a **(Rac)-AZD8186** formulation.

- Animals: Male or female mice (e.g., CD-1 or C57BL/6), 8-10 weeks old.
- Housing: Standard housing conditions with a 12-hour light/dark cycle and access to food and water ad libitum. Animals should be fasted overnight before dosing.
- Groups:
 - Group 1: Intravenous (IV) administration of (Rac)-AZD8186 (e.g., 1-2 mg/kg in a solubilizing vehicle like 10% DMSO, 40% PEG300, 50% saline).



o Group 2: Oral (PO) administration of the (Rac)-AZD8186 test formulation (e.g., 10 mg/kg).

Procedure:

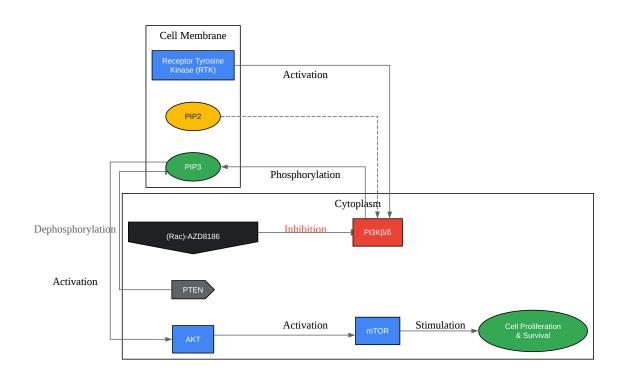
- Administer the compound to each group via the respective route.
- Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
- Process blood samples to obtain plasma and store at -80°C until analysis.

Analysis:

- Quantify the concentration of (Rac)-AZD8186 in plasma samples using a validated LC-MS/MS method.
- Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) using appropriate software.
- Calculate oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) *
 (Dose_IV / Dose_oral) * 100.

IV. Visualizations

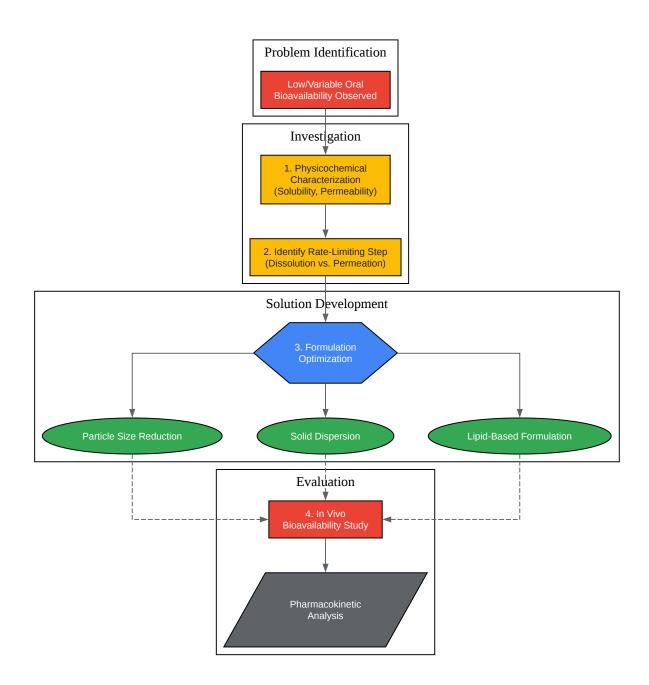




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Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of (Rac)-AZD8186.





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Caption: Troubleshooting workflow for improving the oral bioavailability of (Rac)-AZD8186.



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